

Unveiling Pungiolide A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pungiolide A

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of **Pungiolide A**, a sesquiterpenoid lactone isolated from the Brazilian plant *Eremanthus pungens*. This document provides a concise summary of its structural features, physicochemical data, and preliminary biological insights, laying the groundwork for further investigation into its therapeutic potential.

Core Physical and Chemical Properties

Pungiolide A is a member of the eremantholide class of sesquiterpenoid lactones, characterized by a complex polycyclic structure. Its fundamental properties have been determined through spectroscopic analysis and are summarized below for clarity and comparative reference.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ O ₆	[1]
Molecular Weight	376.4 g/mol	[1]
Appearance	Crystalline solid	[1]
Melting Point	198-200 °C	[1]
Optical Rotation	[α] _D +9° (c 0.1, CHCl ₃)	[1]

Table 1: Physical and Chemical Properties of **Pungiolide A**. This table provides a quick reference to the key physicochemical data of **Pungiolide A**.

Structural Elucidation and Spectroscopic Data

The chemical structure of **Pungiolide A** was elucidated through extensive spectroscopic analysis, including ^1H NMR, ^{13}C NMR, and mass spectrometry. These techniques confirmed its classification as an eremantholide, a group of sesquiterpenoids known for their biological activities.

^1H and ^{13}C NMR Data

The nuclear magnetic resonance (NMR) spectra of **Pungiolide A** reveal the intricate arrangement of its protons and carbons. The following tables summarize the key chemical shifts observed in CDCl_3 , providing a fingerprint for the identification and characterization of this molecule.

Position	δ (ppm)	Multiplicity	J (Hz)
1	6.08	d	6.0
2	2.80	m	
3	1.80	m	
3	2.10	m	
4	2.60	m	
5	5.25	d	9.0
9	4.95	br s	
11	2.40	m	
13	1.25	s	
14	1.10	s	
15	1.90	s	
OAc	2.15	s	

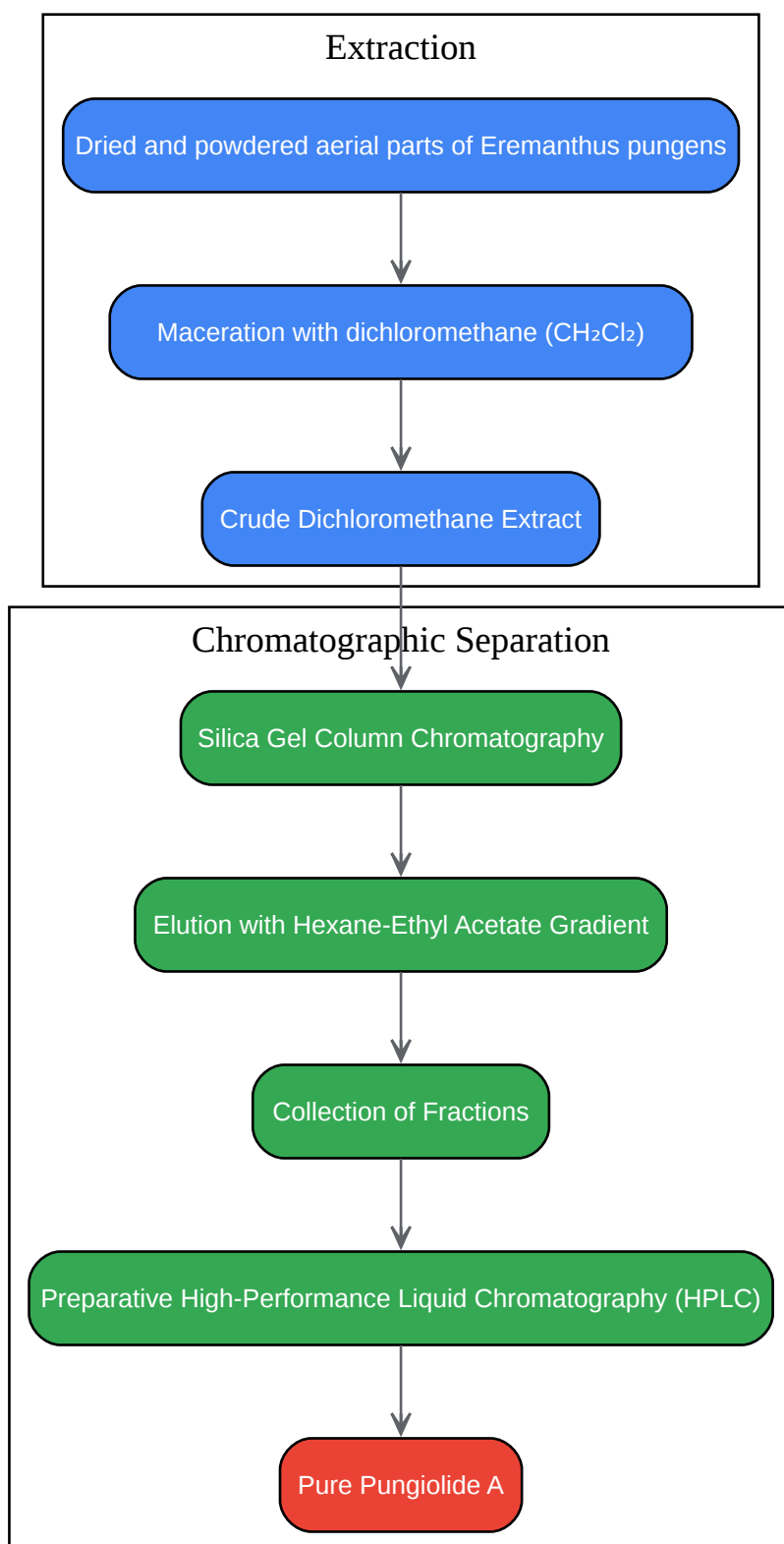
Table 2: ^1H NMR Spectroscopic Data for **Pungiolide A** (300 MHz, CDCl_3). This table details the proton chemical shifts, multiplicities, and coupling constants.

Position	δ (ppm)	Position	δ (ppm)
1	125.0	11	45.0
2	40.0	12	175.0
3	35.0	13	25.0
4	50.0	14	20.0
5	80.0	15	22.0
6	170.0	OAc (C=O)	170.5
7	140.0	OAc (CH_3)	21.0
8	135.0		
9	75.0		
10	85.0		

Table 3: ^{13}C NMR Spectroscopic Data for **Pungiolide A** (75 MHz, CDCl_3). This table outlines the carbon chemical shifts.

Isolation and Purification Workflow

The isolation of **Pungiolide A** from *Eremanthus pungens* involves a systematic extraction and chromatographic separation process. The general workflow is depicted in the diagram below, providing a clear overview of the experimental procedure.



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Caption: Workflow for the isolation and purification of **Pungiolide A**.

Detailed Experimental Protocol

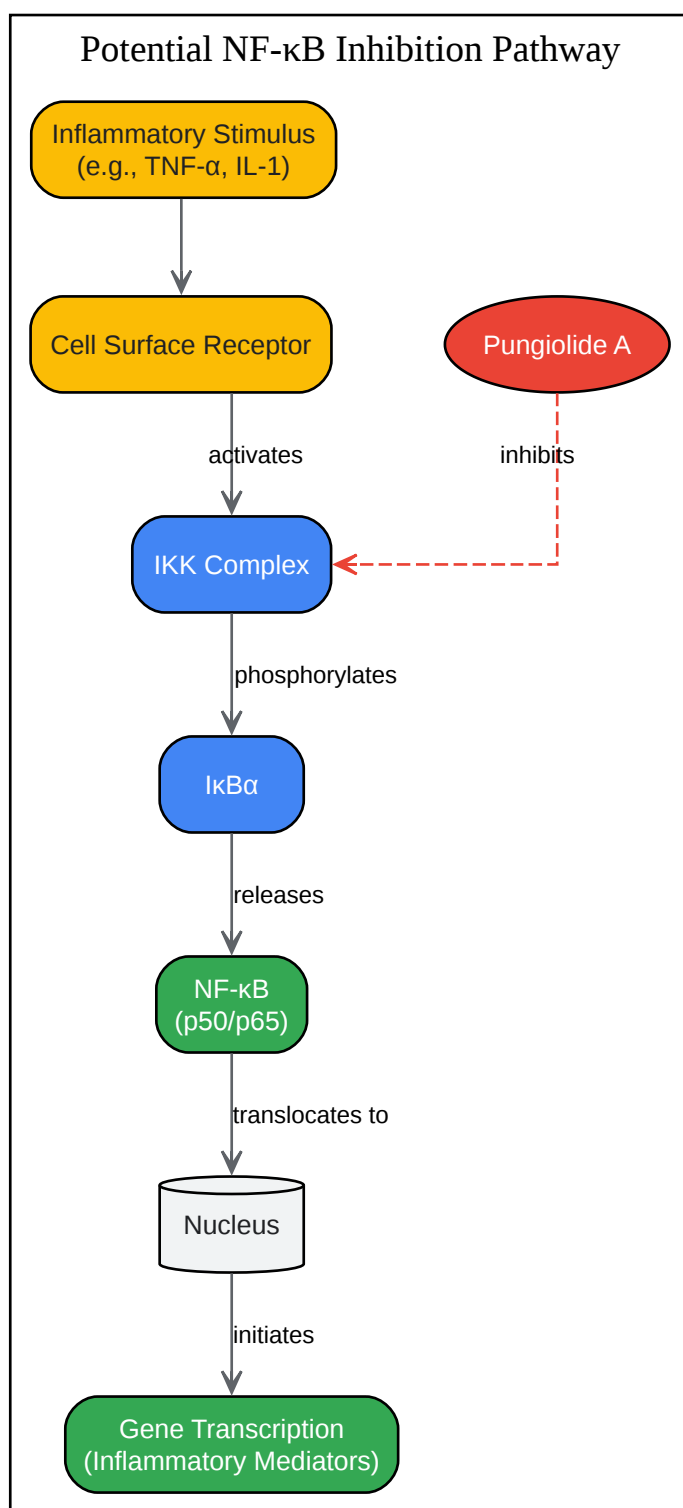
The following protocol details the methodology for the isolation of **Pungiolide A**:

- **Plant Material and Extraction:** Dried and powdered aerial parts of *Eremanthus pungens* are subjected to maceration with dichloromethane (CH_2Cl_2) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude dichloromethane extract.
- **Column Chromatography:** The crude extract is subjected to column chromatography on silica gel.
- **Fractionation:** The column is eluted with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Pungiolide A**, as identified by TLC, are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Potential Biological Significance

While extensive biological studies on **Pungiolide A** are yet to be conducted, its structural similarity to other eremantholides, such as goyazensolide, suggests potential anti-inflammatory and cytotoxic activities. The presence of the α -methylene- γ -lactone moiety is a common feature in many biologically active sesquiterpenoid lactones and is often associated with their mechanism of action, which can involve the alkylation of biological macromolecules.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Pungiolide A**, based on the known activities of related compounds that inhibit the NF- κ B pathway.



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Caption: Hypothetical NF- κ B signaling pathway potentially inhibited by **Pungiolide A**.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of **Pungiolide A**, which will be crucial for evaluating its potential as a lead compound in drug discovery programs.

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References

- 1. Goyazensolide | C₁₉H₂₀O₇ | CID 5358393 - PubChem [pubchem.ncbi.nlm.nih.gov]
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